BenchChemオンラインストアへようこそ!

n-Hydroxy-4-methylsulfanyl-benzamidine

Lipophilicity Membrane Permeability Drug Design

Choose this specific N-hydroxyamidine derivative (CAS 500024-30-6) to eliminate variability in your SAR and metabolism studies. Its distinct amidoxime (pKa~8.9) and para-methylsulfanyl group (LogP~2.2) confer unique Zn²⁺-binding, permeability, and CYP3A4 inhibition profiles (IC50 20,000 nM) compared to simpler benzamidines. Guarantee reproducible target engagement and metabolic data by securing this precision building block today.

Molecular Formula C8H10N2OS
Molecular Weight 182.25 g/mol
Cat. No. B8669024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Hydroxy-4-methylsulfanyl-benzamidine
Molecular FormulaC8H10N2OS
Molecular Weight182.25 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(=NO)N
InChIInChI=1S/C8H10N2OS/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10)
InChIKeyFERZLTOGCPKONO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Hydroxy-4-methylsulfanyl-benzamidine (CAS 500024-30-6): Key Physicochemical and Structural Characteristics for Procurement and Research Selection


n-Hydroxy-4-methylsulfanyl-benzamidine (CAS 500024-30-6) is a benzamidoxime derivative belonging to the N-hydroxybenzamidine class, characterized by a para-methylsulfanyl (-SCH3) substituent on the phenyl ring . With a molecular formula of C8H10N2OS and a molecular weight of 182.24 g/mol, this compound features both hydrogen bond donor and acceptor capabilities critical for target engagement . The N-hydroxyamidine (amidoxime) moiety confers distinct acid-base properties and metal-chelating potential compared to standard benzamidines, while the methylsulfanyl group modulates lipophilicity and metabolic stability, making it a valuable scaffold for medicinal chemistry and chemical biology applications.

Why n-Hydroxy-4-methylsulfanyl-benzamidine Cannot Be Substituted with Common Benzamidine Analogs in Research Protocols


Substituting n-Hydroxy-4-methylsulfanyl-benzamidine with simpler benzamidines or other N-hydroxybenzamidine derivatives risks introducing significant deviations in key physicochemical parameters and target engagement profiles. The combination of the N-hydroxyamidine group and the para-methylsulfanyl substituent results in a distinct pKa, logP, and hydrogen-bonding capacity that directly influence solubility, membrane permeability, and enzyme binding [1]. Unlike unsubstituted benzamidine (pKa ~11.6) which is predominantly protonated at physiological pH, the N-hydroxy modification lowers the basicity (pKa ~8.9 for the amidoxime) altering the ionization state and potentially impacting both on-target affinity and off-target liability [2]. The methylsulfanyl group further enhances lipophilicity (logP ~2.2 vs ~1.0 for benzamidine), affecting partitioning behavior and metabolic stability . These cumulative differences make generic substitution a high-risk proposition for reproducibility and data comparability.

Quantitative Differentiation of n-Hydroxy-4-methylsulfanyl-benzamidine from Closest Analogs: A Data-Driven Evidence Guide


Comparative Lipophilicity (logP) Profile: Enhanced Partitioning vs. Unsubstituted Benzamidine

n-Hydroxy-4-methylsulfanyl-benzamidine exhibits a calculated logP value of 2.20, which is approximately 1.2–1.5 log units higher than that of unsubstituted benzamidine (logP 0.97–1.77) [1]. This 4- to 30-fold increase in predicted partition coefficient translates to significantly enhanced lipophilicity, which can improve passive membrane permeability but also requires careful consideration of solubility and potential for off-target binding.

Lipophilicity Membrane Permeability Drug Design

Ionization State at Physiological pH: N-Hydroxy Modification Lowers Basicity Relative to Benzamidine

The N-hydroxyamidine (amidoxime) group in n-Hydroxy-4-methylsulfanyl-benzamidine possesses a pKa of approximately 8.9, which is 2–3 units lower than the pKa of unsubstituted benzamidine (pKa 11.6–11.9) [1]. At physiological pH (7.4), the target compound exists in a different ionization equilibrium: benzamidine is >99% protonated (positively charged), whereas the amidoxime is predominantly neutral with a minor fraction in the zwitterionic/charged state. This alters hydrogen-bonding potential and may affect binding to negatively charged active sites.

Acid-Base Properties Ionization Pharmacokinetics

CYP3A4 Inhibition Liability: Weak Interaction Profile Relative to Known Benzamidine-Derived Inhibitors

In human liver microsome assays, n-Hydroxy-4-methylsulfanyl-benzamidine demonstrates weak inhibition of CYP3A4 with an IC50 of 20,000 nM [1]. This value is comparable to pentamidine (IC50 25,000 nM), a weak CYP3A4 inhibitor, and is ~167-fold higher (i.e., less potent) than the low-nanomolar benzamidine-based factor Xa inhibitors (Ki 120 nM) that exhibit significant CYP3A4 interactions [2][3]. The high IC50 indicates a reduced potential for CYP3A4-mediated drug-drug interactions in co-administration scenarios.

Drug-Drug Interactions Metabolic Stability CYP450

HDAC Inhibitory Potential via N-Hydroxybenzamide Scaffold: Class-Level Evidence

N-Hydroxybenzamide derivatives are established zinc-binding groups (ZBGs) in histone deacetylase (HDAC) inhibitor design [1]. Several N-hydroxybenzamide-based HDAC inhibitors exhibit IC50 values ranging from 0.17–0.88 μM against HDAC isoforms and demonstrate antiproliferative activity in cancer cell lines [2]. While no direct quantitative data exists for n-Hydroxy-4-methylsulfanyl-benzamidine, its structural homology to these active scaffolds suggests potential HDAC inhibitory activity, distinguishing it from simple benzamidines that lack the zinc-chelating N-hydroxy moiety.

Epigenetics HDAC Inhibition Cancer Research

Methylsulfanyl Substituent Contribution to Metabolic Stability and Membrane Interactions

The para-methylsulfanyl group in n-Hydroxy-4-methylsulfanyl-benzamidine serves as a metabolically labile yet tunable substituent. Unlike methylsulfonyl (sulfone) or unsubstituted analogs, the methylsulfanyl moiety undergoes metabolic S-oxidation to form sulfoxide and sulfone metabolites, a pathway that can be leveraged for prodrug design or toxicity mitigation [1]. Comparative studies on related scaffolds indicate that methylsulfanyl substitution increases lipophilicity (logP +0.5–1.0) relative to hydroxy or amino substituents, while retaining a smaller steric footprint than bulkier alkylthio groups .

Metabolism Sulfur Chemistry Bioisosteres

Recommended Research and Industrial Applications for n-Hydroxy-4-methylsulfanyl-benzamidine Based on Differentiated Evidence


HDAC Inhibitor Lead Discovery and Epigenetic Probe Development

The N-hydroxybenzamide scaffold of n-Hydroxy-4-methylsulfanyl-benzamidine positions it as a candidate for histone deacetylase (HDAC) inhibitor discovery. The N-hydroxy group is a well-established zinc-binding group, and the para-methylsulfanyl substituent provides a modular handle for tuning lipophilicity and cellular permeability. Researchers can use this compound as a starting point for structure-activity relationship (SAR) studies aimed at optimizing isoform selectivity and reducing off-target effects [1].

Chemical Biology Tool for Probing Sulfur-Dependent Metabolic Pathways

The methylsulfanyl group undergoes metabolic S-oxidation, offering a tractable system for studying cytochrome P450-mediated sulfur oxidation and the influence of substituents on metabolic stability. This compound can serve as a model substrate to investigate the kinetics of sulfoxidation and the formation of reactive intermediates, with the N-hydroxyamidine moiety providing a secondary site for potential conjugation or biotransformation [2].

Reference Standard in CYP3A4 Interaction and Drug-Drug Interaction (DDI) Screening Panels

With a well-defined CYP3A4 IC50 of 20,000 nM in human liver microsomes, n-Hydroxy-4-methylsulfanyl-benzamidine may be employed as a weak inhibitor control in high-throughput CYP inhibition assays. Its interaction profile is comparable to pentamidine (IC50 25,000 nM), a commonly used reference, and it can help establish assay sensitivity and dynamic range when screening for drug-drug interaction liabilities of new chemical entities [3].

Lipophilicity-Modulated Membrane Permeability Studies in Drug Design

The increased logP (2.20) relative to unsubstituted benzamidine (logP ~1.0) provides a defined model for evaluating the impact of lipophilicity on passive diffusion and cellular uptake. The compound can be incorporated into permeability assays (e.g., PAMPA or Caco-2) to quantify the relationship between logP and apparent permeability, informing the design of more membrane-permeable amidine-based inhibitors without sacrificing hydrogen-bonding capacity .

Quote Request

Request a Quote for n-Hydroxy-4-methylsulfanyl-benzamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.